
9,11-Octadecadienoic acid, (9E,11Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rumenic acid, also known as rumenate or C9T11 cla, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Rumenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Rumenic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, rumenic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Rumenic acid can be converted into (9Z, 11E)-octadecadienoyl-CoA.
Aplicaciones Científicas De Investigación
Lipid Peroxidation Markers :
- 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE) are stable in various oxidation experiments, making them ideal markers for lipid peroxidation processes. These hydroxy derivatives of unsaturated acids are enriched in natural lipid peroxidation to a greater extent than other products (Spiteller & Spiteller, 1997).
Synthesis and NMR Properties :
- Research on the synthesis of geometric isomers of conjugated linoleic acids from castor oil, involving the production of methyl octadeca-9Z, 11E-dienoate, provides insights into the NMR spectral properties of these compounds (Lie Ken Jie, Pasha, & Alam, 1997).
Biosynthesis of Divinyl Ether Oxylipins :
- A study on the biosynthesis of divinyl ether oxylipins in garlic bulbs sheds light on the enzymatic conversion processes of 9,11-octadecadienoic acid derivatives (Grechkin, Ilyasov, & Hamberg, 1997).
Oxidation Studies :
- The reaction of 13-hydroxy-9,11-octadecadienoic acid with the Fenton reagent was studied, providing insights into the oxidation pathways and potential physiological relevance in oxidative stress settings (Manini, Camera, Picardo, Napolitano, & d’Ischia, 2005).
Stereochemistry in Formation :
- Research into the stereochemical aspects of converting linoleic acid into 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid reveals important details about the L configuration of these isomers (Hamberg & Samuelsson, 1980).
Chromatographic Separation and Identification :
- A study on the chromatographic separation and identification of conjugated linoleic acid isomers, including 9,11-octadecadienoic acid isomers, highlights the complexities involved in identifying and quantifying these acids in biological extracts (Roach, Mossoba, Yurawecz, & Kramer, 2002).
Antitumor Activity :
- Research on hydroxy acids from rice bran, including 9-hydroxy-10,12-octadecadienoic acid, has shown potential antitumor activity, particularly against leukemia cells and in prolonging the survival time of mice with transplanted mammary tumor cells (Hayshi, Nishikawa, Mori, Tamura, Matsushita, & Matsui, 1998).
Synthesis and Biological Activity of Hydroxylated Derivatives :
- The synthesis of allylic hydroxylated derivatives of unsaturated fatty acids, including linoleic acid and conjugated linoleic acids, demonstrates moderate in vitro cytotoxicity against various human cancer cell lines (Li, Tran, Duke, Ng, Yang, & Duke, 2009).
Propiedades
Número CAS |
872-23-1 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(9E,11Z)-octadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9+ |
Clave InChI |
JBYXPOFIGCOSSB-UQGDGPGGSA-N |
SMILES isomérico |
CCCCCC/C=C\C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCC=CC=CCCCCCCCC(=O)O |
Otros números CAS |
1839-11-8 2420-56-6 |
Descripción física |
Liquid |
Sinónimos |
(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)
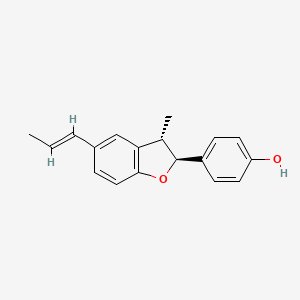
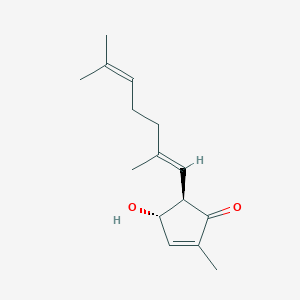
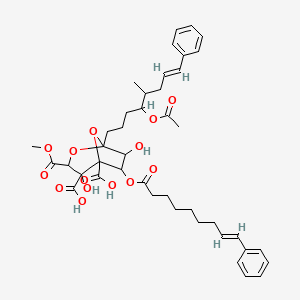
![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)

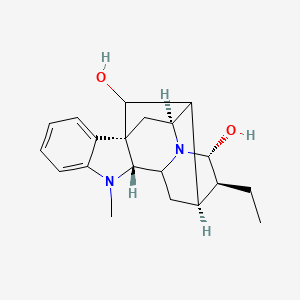
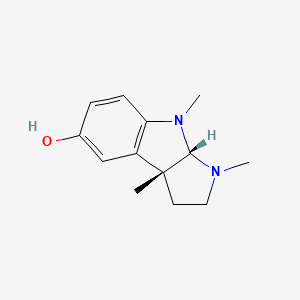
![(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/no-structure.png)




![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)